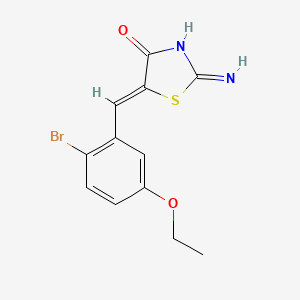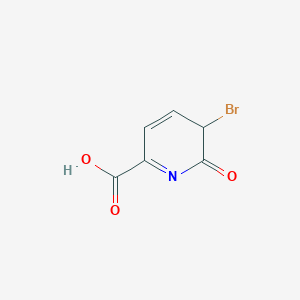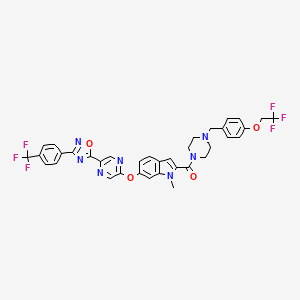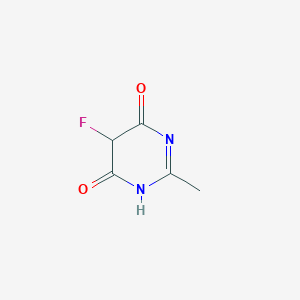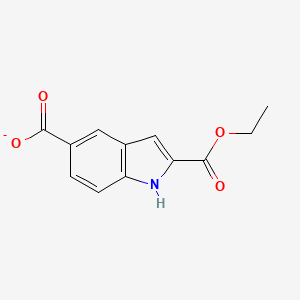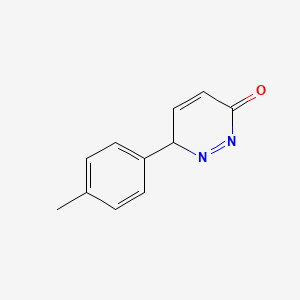
3-(4-methylphenyl)-3H-pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-3H-pyridazin-6-one is a heterocyclic compound that features a pyridazine ring fused with a phenyl group substituted with a methyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-3H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzohydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyridazinone compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methylphenyl)-3H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-3H-pyridazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-3H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxyphenyl)-3H-pyridazin-6-one
- 3-(4-chlorophenyl)-3H-pyridazin-6-one
- 3-(4-bromophenyl)-3H-pyridazin-6-one
Uniqueness
3-(4-methylphenyl)-3H-pyridazin-6-one is unique due to the presence of the methyl group at the para position of the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance its stability and modify its interaction with biological targets compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-3H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7,10H,1H3 |
Clave InChI |
KQHCCUWFMPFMPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C=CC(=O)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12360920.png)
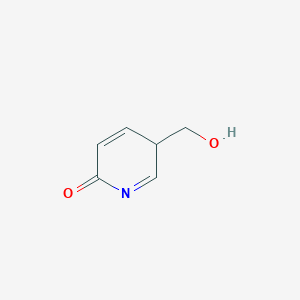
![benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12360940.png)
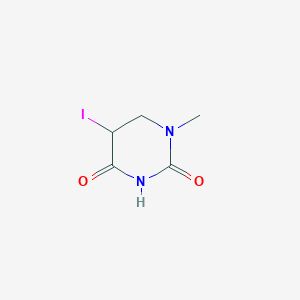
![2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B12360944.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide](/img/structure/B12360947.png)
